1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two pyrazole rings, one ethyl-substituted and the other methyl-substituted, connected through a methanamine linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine typically involves the following steps:
Formation of 1-ethyl-1H-pyrazole-3-carbaldehyde: This can be achieved by reacting ethylhydrazine with an appropriate aldehyde under acidic conditions.
Formation of 1-methyl-1H-pyrazole-3-carbaldehyde: Similarly, methylhydrazine is reacted with an appropriate aldehyde under acidic conditions.
Reductive Amination: The two pyrazole carbaldehydes are then subjected to reductive amination with methanamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine linker can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles such as amines, thiols, or halides; typically carried out in polar solvents under reflux conditions.
Major Products Formed
Oxidation: Pyrazole N-oxides
Reduction: Reduced pyrazole derivatives
Substitution: Substituted pyrazole derivatives
Scientific Research Applications
1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The exact pathways depend on the specific biological context, but may include signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Another pyrazole derivative with different substituents and applications.
1-ethyl-1H-pyrazol-5-amine: A simpler pyrazole derivative with distinct chemical properties and uses.
Uniqueness
1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is unique due to its dual pyrazole structure, which imparts specific chemical reactivity and potential biological activities not found in simpler pyrazole derivatives. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H18ClN5 |
---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-1-(1-methylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-3-16-7-5-11(14-16)9-12-8-10-4-6-15(2)13-10;/h4-7,12H,3,8-9H2,1-2H3;1H |
InChI Key |
VLCXVOFVNYDVBF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=NN(C=C2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.